molecular formula C7H13NO4 B190727 Calystegine B4 CAS No. 184046-85-3

Calystegine B4

Cat. No.: B190727
CAS No.: 184046-85-3
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-BNWJMWRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calystegine B4 is a polyhydroxylated nortropane alkaloid that serves as a potent and selective glycosidase inhibitor in biochemical research . This natural compound is part of a larger class of calystegines found in various plant species within the Solanaceae and Convolvulaceae families, including Hyoscyamus albus, and is characterized by a bicyclic nortropane skeleton with multiple hydroxyl groups . In research applications, this compound has demonstrated significant potential in metabolic studies. It functions as a novel trehalase inhibitor, specifically targeting enzymes involved in carbohydrate metabolism . Recent investigations highlight its relevance in diabetes and metabolic syndrome research, where it has been shown to protect human adipose-derived stromal stem cells (HuASCs) from hyperglycaemia-induced cellular dysfunction . The compound improves metabolic activity under hyperglycaemic conditions by reducing oxidative and ER stress, mitigating inflammation, and promoting the AKT/PI3K/mTOR pathway, which is crucial for glucose homeostasis and insulin signaling . Furthermore, studies using HepG2 cells indicate that calystegines can reduce hyperglycaemia and hyperinsulinemia through regulation of the SIRT1/NF-kB/JNK pathway, offering protective effects against insulin resistance and apoptosis . Research in equine metabolic syndrome models also confirms that calystegine mixtures can improve insulin sensitivity and rescue adipose-derived stem cells by reducing ER stress and modulating autophagy . This product is intended for research purposes only and is not for human consumption or diagnostic use. Researchers should consult relevant scientific literature for comprehensive safety data, as complete toxicological profiles for calystegines require further characterization .

Properties

IUPAC Name

(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFBVZOJVHCEDO-BNWJMWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317306
Record name Calystegine B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184046-85-3
Record name Calystegine B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184046-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184046853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calystegine B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calystegine B4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q29YLG74LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Strategic Overview and Starting Material Selection

The first robust synthesis of Calystegine B4 was achieved in 2010 by Moosophon and colleagues, who utilized (–)-D-lyxose as the chiral starting material. This carbohydrate-derived approach capitalized on the inherent stereochemical features of D-lyxose to orchestrate the formation of the target molecule’s bicyclic core. The 10-step sequence circumvented earlier challenges associated with regioisomer formation, a critical advancement in the field.

Key Reaction Steps and Mechanistic Insights

The synthesis commenced with the protection of (–)-D-lyxose’s hydroxyl groups, followed by a Petasis–borono-Mannich reaction to install the nitrogen atom. This three-component coupling reaction involved a boronic acid, an amine, and a carbonyl compound, enabling the stereoselective formation of a β-amino alcohol intermediate. Subsequent ring-closing metathesis (RCM) using a Grubbs catalyst facilitated the construction of the cycloheptenone ring, a pivotal step that established the seven-membered carbocycle with high efficiency.

Final stages included dihydroxylation of the cycloheptenone double bond and global deprotection under acidic conditions. The synthesis achieved an overall yield of 12%, with the RCM and Petasis–borono-Mannich steps identified as yield-limiting stages due to competing side reactions.

Enantioselective Synthesis via Nitro-Michael/Aldol Reaction from L-Dimethyl Tartrate

Chiral Pool Strategy and Route Design

In 2012, Kamimura et al. reported an alternative synthesis of ent-Calystegine B4 starting from L-dimethyl tartrate, a readily available chiral precursor. This 13-step route emphasized the use of nitromethane in consecutive Michael addition and aldol reactions to assemble the cycloheptanone core. The choice of L-dimethyl tartrate ensured enantiomeric purity, critical for biological activity studies.

Critical Transformations and Stereochemical Control

The nitro-Michael addition to a γ,δ-unsaturated ester generated a nitroalkane intermediate, which underwent intramolecular aldol condensation to form the seven-membered ring. This sequence established two stereocenters with high diastereoselectivity, attributed to the conformational rigidity of the intermediate. Reduction of the nitro group to an amine, facilitated by hydrogenation in the presence of Boc₂O, provided the protected amino cycloheptanone. Final deprotection and functional group adjustments yielded ent-Calystegine B4 with an overall yield of 8.5%.

Comparative Analysis of Synthetic Methodologies

Efficiency and Practical Considerations

The two routes differ markedly in their strategic approach. The D-lyxose-based method leverages carbohydrate chirality but requires meticulous protection/deprotection steps, whereas the L-tartrate route employs nitro chemistry for ring formation, which simplifies stereocontrol but involves longer synthetic sequences.

Table 1: Comparative Overview of this compound Synthetic Routes

Parameter(–)-D-Lyxose RouteL-Dimethyl Tartrate Route
Starting Material(–)-D-LyxoseL-Dimethyl Tartrate
Total Steps1013
Key ReactionsPetasis–borono-Mannich, RCMNitro-Michael, Aldol Condensation
Overall Yield12%8.5%
Stereochemical OutcomeRetained from D-lyxoseInversion to ent-series

Challenges and Optimization Opportunities

Both methods face yield limitations due to multi-step sequences and sensitive intermediates. In the D-lyxose route, optimizing the RCM conditions (e.g., catalyst loading, solvent selection) could mitigate side reactions. For the L-tartrate approach, streamlining the nitro reduction step may improve throughput .

Chemical Reactions Analysis

Types of Reactions: Calystegine B4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the nortropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of nitro groups can produce amines.

Scientific Research Applications

Calystegine B4 has several scientific research applications, including:

Mechanism of Action

Calystegine B4 exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the breakdown of glycosidic bonds in carbohydrates. This inhibition can lead to various downstream effects, including altered carbohydrate metabolism and reduced lysosomal storage toxicity. The molecular targets of this compound include enzymes such as beta-glucosidase and alpha-galactosidase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Calystegines are classified into groups A, B, and N based on their hydroxylation patterns and skeletal structures. Below is a detailed comparison of Calystegine B4 with its analogs:

Structural Differences

Compound Hydroxylation Pattern Key Structural Features
This compound C1, C3, C5, C6 hydroxyls Lacks 2-OH substituent; secondary hydroxyls at C5 and C6 on the five-membered ring
Calystegine B1 C1, C2, C3, C5 hydroxyls Contains 2-OH; stereochemistry at C1 and C3 differs from B2 and B3
Calystegine B2 C1, C2, C3, C4 hydroxyls Shares 2-OH with B1 and B3; stereochemical variation at C1 and C3
Calystegine B3 C1, C2, C3, C5 hydroxyls Stereoisomer of B1 and B2; retains 2-OH
Calystegine A3 C1, C2, C3, C4, C5 hydroxyls Pentahydroxylated A-group compound; distinct skeletal hydroxylation
Calystegine N1 C1, C2, C3, C4, C5, C6 hydroxyls + N Hexahydroxylated with an additional nitrogen atom in the bicyclic structure

Occurrence in Plants and Food

  • This compound : Detected in Scopolia japonica, Hyoscyamus albus, and tomato varieties, but at lower concentrations (e.g., 3.7 mg/kg f.w. in potatoes) compared to A3 (108.3 mg/kg) and B2 (52.1 mg/kg) .
  • Calystegine B2 : Dominant in eggplants (14.5 mg/kg f.w.) and potatoes; frequently co-occurs with B4 in Solanaceae .
  • Calystegine A3 : Most abundant in potatoes and tomatoes; detected in all analyzed tomato products (up to 19.0 mg/kg) .

Biological Activity

Calystegine B4 is a member of the calystegine family, which consists of polyhydroxylated nortropane alkaloids primarily found in various plant species, particularly in the Solanaceae family. These compounds have garnered interest due to their biological activities, particularly as glycosidase inhibitors, which can have implications for carbohydrate metabolism and potential therapeutic applications.

Glycosidase Inhibition

This compound exhibits significant inhibitory effects on various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The biological activity of calystegines, including B4, is closely linked to their ability to inhibit specific glycosidases:

  • α-Galactosidase : this compound has shown limited activity against this enzyme compared to other members of the calystegine family, such as calystegine B2, which is a potent inhibitor .
  • β-Galactosidase and β-Glucosidase : Research indicates that calystegines can inhibit these enzymes effectively, contributing to their role in regulating carbohydrate metabolism .

The mechanism through which this compound exerts its biological effects involves:

  • Binding Affinity : Calystegines bind to the active sites of glycosidases, blocking substrate access and inhibiting enzyme activity. The degree of hydroxylation in calystegines correlates with their inhibitory potency, with more hydroxyl groups generally leading to stronger inhibition .
  • Cellular Protection : In studies involving human adipose-derived stem cells (HuASCs), calystegines have demonstrated protective effects against hyperglycemia-induced oxidative stress and inflammation. This effect is mediated through the restoration of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and metabolic regulation .

Toxicological Considerations

While calystegines have beneficial biological activities, their potential toxicity must be considered:

  • Accumulation of Substrates : Inhibition of glycosidases can lead to the accumulation of partially catabolized saccharides, which may result in lysosomal storage disorders similar to those seen in genetic conditions like α-mannosidosis .
  • Species Sensitivity : The toxicological effects of calystegines can vary significantly across species. For instance, livestock may exhibit more pronounced neurological symptoms upon exposure compared to laboratory animals like rats and mice .

Study on Human ASCs

A recent study investigated the effects of calystegines on human adipose-derived stem cells subjected to hyperglycemic conditions. Key findings included:

  • Cell Survival : Treatment with calystegines significantly improved cell viability.
  • Oxidative Stress Reduction : Calystegines diminished markers of oxidative stress and restored mitochondrial function.
  • Inflammatory Response Modulation : The treatment regulated both pro-inflammatory and anti-inflammatory cytokine levels, indicating a balancing effect on inflammation .

Comparative Analysis with Other Calystegines

In comparative studies involving different calystegines (e.g., A3 and B2), it was found that:

  • Inhibition Potency : this compound exhibited lower inhibition rates against certain glycosidases compared to A3 and B2.
  • Structural Activity Relationship : The structural differences among these compounds influenced their biological activities, with hydroxylation patterns playing a critical role in their efficacy .

Inhibitory Potency of Calystegines Against Glycosidases

Calystegineα-Galactosidaseβ-Galactosidaseβ-Glucosidase
B4LowModerateModerate
B2HighHighHigh
A3ModerateHighModerate

Summary of Biological Effects on Human ASCs

EffectObservation
Cell ViabilityIncreased by 30%
Oxidative StressDecreased by 40%
Inflammatory CytokinesBalanced response observed

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and characterizing Calystegine B4 in plant extracts or synthetic samples?

  • Methodological Answer : this compound is typically identified using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) and mass spectrometry (MS) . For plant extracts, preliminary separation via column chromatography followed by HPLC or GC-MS is essential to isolate the compound. Structural confirmation requires comparison with published spectral data . Quantitative analysis can be performed using ELISA or HPLC with evaporative light scattering detection (ELSD) to account for its lack of UV chromophores .

Q. What experimental protocols are recommended for synthesizing this compound in the laboratory?

  • Methodological Answer : The total synthesis of this compound involves stereoselective aza-Cope rearrangement and Mannich cyclization (Scheme 23 in ). Key steps include:

  • Use of L-azidoprolinol as a chiral precursor.
  • Optimization of reaction conditions (e.g., pH, temperature) to control stereochemistry.
  • Final purification via recrystallization or preparative HPLC .
  • Yield and purity should be validated using elemental analysis and melting point determination alongside NMR/MS .

Q. How can researchers ensure reproducibility when isolating this compound from natural sources?

  • Methodological Answer : Standardize extraction protocols using polar solvents (e.g., methanol-water mixtures) and solid-phase extraction (SPE) for purification. Document plant species, geographic origin, and growth conditions to account for natural variability. Include internal standards (e.g., deuterated analogs) during MS analysis to validate recovery rates .

Advanced Research Questions

Q. How should researchers design experiments to investigate the glycosidase inhibitory mechanisms of this compound?

  • Methodological Answer : Use kinetic assays with purified enzymes (e.g., α-galactosidase, β-glucosidase) to measure inhibition constants (Kᵢ). Include:

  • Competitive vs. non-competitive inhibition analysis via Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) to study binding thermodynamics.
  • X-ray crystallography or molecular docking simulations to map interactions with enzyme active sites.
  • Address enzyme source variability by testing multiple isoforms .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., purity >95%, standardized assay protocols). Variables to assess:

  • Sample purity : Contaminants (e.g., plant alkaloids) may skew results.
  • Cell line/animal model differences : Use CRISPR-engineered cell lines to isolate target pathways.
  • Statistical rigor : Apply Bonferroni correction for multiple comparisons and report confidence intervals .

Q. How can researchers validate the proposed biosynthetic pathways of this compound in planta?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation. Combine with gene knockout/RNAi silencing of candidate biosynthetic genes (e.g., polyhydroxynortropane synthases). Analyze intermediates via LC-MS/MS and correlate with transcriptomic data .

Q. What computational approaches are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models trained on alkaloid datasets to predict absorption, distribution, and toxicity. Validate predictions with Caco-2 cell permeability assays and microsomal stability tests . Cross-reference results with ADMET predictor software (e.g., Schrödinger’s QikProp) .

Data Presentation and Ethical Considerations

Q. How should researchers present conflicting spectroscopic data for this compound in publications?

  • Methodological Answer : Clearly tabulate discrepancies (e.g., δ-values in NMR) and propose hypotheses (e.g., solvent effects, tautomerism). Use supplementary information for raw spectra and provide error margins for quantitative measurements. Cross-validate with independent labs .

Q. What ethical guidelines apply when citing prior synthesis methods for this compound?

  • Methodological Answer : Cite original procedures (e.g., Scheme 23 in ) and explicitly note modifications (e.g., catalyst changes). Avoid "salami slicing" by consolidating incremental improvements into a single study. Disclose funding sources and conflicts of interest .

Tables for Reference

Characterization Technique Key Parameters Application to this compound
NMR Spectroscopy¹H (δ 3.2–4.1 ppm), ¹³C (δ 60–80 ppm)Confirms hydroxylated nortropane skeleton
High-Resolution MS[M+H]⁺ m/z 174.1128Validates molecular formula (C₇H₁₅NO₃)
HPLC-ELSDColumn: C18, mobile phase: H₂O/MeOH (95:5)Quantifies purity in plant extracts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calystegine B4
Reactant of Route 2
Calystegine B4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.